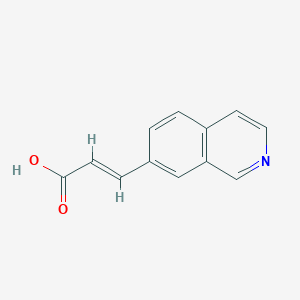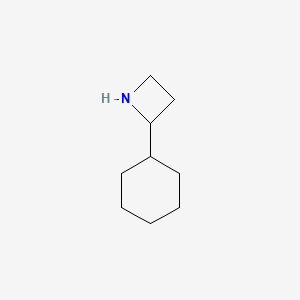
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is an organic compound characterized by its unique structure, which includes an amino group, a propanamide backbone, and a methyloxolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyloxolane-2-carboxylic acid and 3-aminopropanoic acid.
Formation of Intermediate: The carboxylic acid group of 5-methyloxolane-2-carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The active ester intermediate reacts with 3-aminopropanoic acid under mild conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives with reduced amide groups.
Substitution: Substituted amides or amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein binding, and metabolic pathways. Its structural features make it a useful tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methyloxolan ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(5-methyloxolan-2-yl)butanamide: Similar structure with a butanamide backbone.
(3S)-3-Amino-3-(5-methyloxolan-2-yl)pentanamide: Similar structure with a pentanamide backbone.
Uniqueness
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is unique due to its specific combination of an amino group, a propanamide backbone, and a methyloxolan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(5-methyloxolan-2-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H2,10,11)/t5?,6-,7?/m0/s1 |
Clave InChI |
JOFCYSAYVYYWLR-HUDPQJTASA-N |
SMILES isomérico |
CC1CCC(O1)[C@H](CC(=O)N)N |
SMILES canónico |
CC1CCC(O1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)










